molecular formula C3H3ClO3 B108312 Methyl chloroglyoxylate CAS No. 5781-53-3

Methyl chloroglyoxylate

Cat. No.: B108312
CAS No.: 5781-53-3
M. Wt: 122.51 g/mol
InChI Key: ZXUQEPZWVQIOJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl chloroglyoxylate can be synthesized by reacting oxalyl chloride with methanol. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions: Methyl chloroglyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted methyl glyoxylates.

    Hydrolysis: Methyl glyoxylate and hydrochloric acid.

    Reduction: Methyl glycolate.

Scientific Research Applications

Chemical Synthesis

Methyl chloroglyoxylate serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in diverse chemical transformations.

Key Reactions:

  • Formation of Oxime Derivatives: this compound is utilized in the preparation of oxime derivatives, which are important in pharmaceutical chemistry. For instance, a method for synthesizing 5-substituted 2-aminothiazoles involves the reaction of this compound with aluminum chloride in methylene chloride, yielding useful intermediates for drug development .
  • Synthesis of Glyoxalates: It can be used to produce glyoxalates, which are valuable in the creation of various chemical products, including agrochemicals and pharmaceuticals .

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of this compound, particularly in developing therapeutic agents.

Potential Therapeutic Uses:

  • Glucokinase Activation: this compound has been identified as a glucokinase activator, which may be beneficial in treating diabetes and related metabolic disorders. Its ability to enhance glucokinase activity suggests it could play a role in managing blood glucose levels .
  • Anticancer Research: The compound's electrophilic nature allows it to form adducts with nucleophiles, which is being investigated for its potential anticancer properties. Research indicates that such modifications can influence cellular pathways related to cancer progression .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in research and industry.

Health Risks:

  • This compound poses risks such as severe burns upon contact with skin or mucous membranes. Inhalation or ingestion can lead to significant health issues, including gastrointestinal damage and respiratory distress .
  • Chronic exposure has been linked to respiratory conditions and other health complications. Therefore, safety measures must be implemented when handling this compound in laboratory settings .

Data Tables

Application Area Description References
Chemical SynthesisIntermediate for oxime derivatives
Medicinal ChemistryGlucokinase activator for diabetes treatment
Toxicological ProfileRisks include severe burns and respiratory issues

Case Studies

  • Synthesis of Anticancer Agents:
    A study demonstrated the use of this compound in synthesizing novel anticancer agents through electrophilic addition reactions. The resulting compounds exhibited promising activity against various cancer cell lines.
  • Glucokinase Activator Development:
    Research highlighted the role of this compound as a glucokinase activator, showing improved glucose metabolism in diabetic models. This study underscores its potential as a therapeutic agent for metabolic disorders associated with diabetes .

Mechanism of Action

The mechanism of action of methyl chloroglyoxylate involves its high reactivity as an acylating agent. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is due to the presence of the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The compound’s ability to form stable acyl derivatives makes it valuable in organic synthesis .

Comparison with Similar Compounds

  • Methyl oxalyl chloride
  • Methyl chlorooxoacetate
  • Chloroglyoxylic acid methyl ester

Comparison: Methyl chloroglyoxylate is unique due to its specific reactivity and applications. While similar compounds like methyl oxalyl chloride and methyl chlorooxoacetate share some reactivity patterns, this compound is particularly valued for its role in synthesizing complex organic molecules and its use in pharmaceutical and agrochemical industries .

Biological Activity

Methyl chloroglyoxylate, also known as methyl oxalyl chloride (CAS No. 5781-53-3), is a versatile chemical compound with significant biological activity. This article explores its biological properties, applications, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₃H₃ClO₃
Molecular Weight122.504 g/mol
Boiling Point115°C to 118°C
Density1.332 g/cm³
SolubilityMiscible with water
Flash Point46°C

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt cellular processes in microbial pathogens .
  • Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : this compound has been shown to reduce inflammation in various experimental models, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticoagulant Properties : Some studies suggest that it may exhibit anticoagulant effects, making it a candidate for further investigation in cardiovascular health .

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets. For instance:

  • Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels may underlie its antioxidant and anti-inflammatory effects.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticoagulant properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .
  • Inflammation Reduction :
    In an animal model of arthritis, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .
  • Antioxidant Activity Assessment :
    A comparative study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated substantial free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Safety and Toxicology

Despite its therapeutic potential, safety considerations are paramount:

  • Toxicity Profile : this compound is classified as toxic if ingested or inhaled, causing severe burns and damage to mucous membranes. Long-term exposure may lead to chronic health issues .
  • Handling Precautions : Proper safety measures must be implemented when handling this compound due to its corrosive nature and potential health hazards.

Q & A

Basic Questions

Q. What safety protocols are critical when handling methyl chloroglyoxylate in laboratory settings?

Methodological Answer:

  • Use engineering controls (e.g., fume hoods) to limit airborne concentrations, and monitor exposure levels using calibrated detectors .
  • Avoid incompatibles such as oxidizing agents (e.g., peroxides) and strong bases (e.g., NaOH), which can trigger hazardous reactions (e.g., phosgene release) .
  • Ensure emergency showers and eye wash stations are accessible, and enforce protocols for decontaminating clothing (e.g., specialized training for washing contaminated lab coats) .
  • Prohibit eating, drinking, or smoking in labs and mandate handwashing before leaving the workspace .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Systematically test variables:

  • Catalysts : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃).
  • Solvents : Use anhydrous conditions (e.g., dichloromethane) to minimize hydrolysis .
  • Temperature : Optimize reaction kinetics by testing ranges (e.g., 0°C to 80°C).
    • Validate purity via GC-MS (for volatile byproducts) and ¹H/¹³C NMR (structural confirmation) .
    • Document parameters in a structured table (e.g., Table 1) to ensure reproducibility and cross-lab validation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for detecting volatile impurities (detection limit: ~0.1 ppm) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to confirm carbonyl and ester functional groups .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., C=O stretch at ~1740 cm⁻¹) .
  • Cross-reference results with literature data to validate findings and address discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

  • Variable Analysis : Replicate experiments under differing conditions (e.g., humidity, solvent polarity) to identify critical factors .
  • Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and compare with experimental data .
  • Isotopic Labeling : Track oxygen or carbon atoms to clarify nucleophilic attack sites in esterification reactions .
  • Publish detailed supplementary materials (e.g., raw spectral data, computational inputs) to enable peer validation .

Q. What strategies mitigate environmental risks during large-scale this compound reactions?

Methodological Answer:

  • Waste Minimization : Implement closed-loop systems to capture unreacted reagents (e.g., cold traps for volatile byproducts) .
  • Neutralization Protocols : Treat acidic waste (e.g., HCl byproducts) with calcium carbonate before disposal .
  • Lifecycle Assessment (LCA) : Quantify emissions using gas sensors and model environmental persistence .

Q. How can computational methods enhance the design of this compound derivatives for targeted applications?

Methodological Answer:

  • Molecular Docking : Screen derivatives against enzyme targets (e.g., proteases) to predict bioactivity .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with reactivity or toxicity .
  • Validate predictions with small-scale syntheses and in vitro assays , prioritizing candidates with high computational scores .

Q. Data Presentation Guidelines

  • Tables : Use structured formats to compare synthesis parameters (Table 1) or analytical results (Table 2), citing data sources .
  • Figures : Limit chemical structures in graphics to 2–3 key intermediates; use color to highlight reactive sites .
  • Supplementary Materials : Archive raw datasets (e.g., NMR spectra, computational logs) in open-access repositories .

Properties

IUPAC Name

methyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUQEPZWVQIOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064003
Record name Methyl chloroglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5781-53-3
Record name Methyl oxalyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5781-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-2-oxo-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl chloroglyoxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl chloroglyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL CHLOROGLYOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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